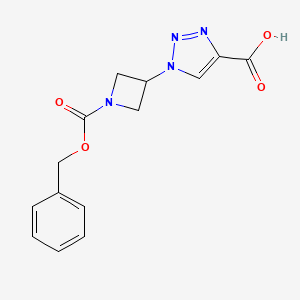
1-(1-((Benzyloxy)carbonyl)azetidin-3-yl)-1h-1,2,3-triazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-((Benzyloxy)carbonyl)azetidin-3-yl)-1h-1,2,3-triazole-4-carboxylic acid is a complex organic compound that features both azetidine and triazole rings
准备方法
The synthesis of 1-(1-((Benzyloxy)carbonyl)azetidin-3-yl)-1h-1,2,3-triazole-4-carboxylic acid typically involves multiple steps:
-
Synthetic Routes
-
Reaction Conditions
Horner–Wadsworth–Emmons Reaction: This reaction is catalyzed by DBU and is used to obtain the starting (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one.
-
Industrial Production Methods
- Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions.
化学反应分析
1-(1-((Benzyloxy)carbonyl)azetidin-3-yl)-1h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions:
-
Types of Reactions
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The azetidine and triazole rings can undergo substitution reactions to introduce different functional groups.
-
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
-
Major Products
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
1-(1-((Benzyloxy)carbonyl)azetidin-3-yl)-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
-
Chemistry
-
Biology
-
Medicine
-
Industry
作用机制
The mechanism of action of 1-(1-((Benzyloxy)carbonyl)azetidin-3-yl)-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets:
相似化合物的比较
1-(1-((Benzyloxy)carbonyl)azetidin-3-yl)-1h-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds:
属性
分子式 |
C14H14N4O4 |
|---|---|
分子量 |
302.29 g/mol |
IUPAC 名称 |
1-(1-phenylmethoxycarbonylazetidin-3-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C14H14N4O4/c19-13(20)12-8-18(16-15-12)11-6-17(7-11)14(21)22-9-10-4-2-1-3-5-10/h1-5,8,11H,6-7,9H2,(H,19,20) |
InChI 键 |
USKYEHXOACMNSJ-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)N3C=C(N=N3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


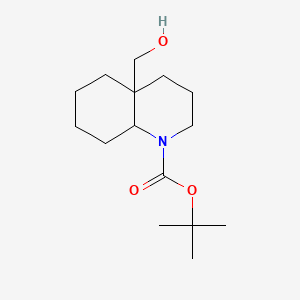
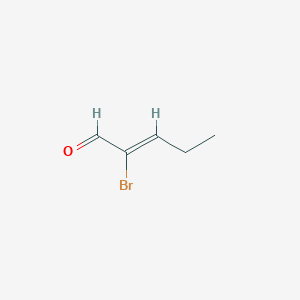
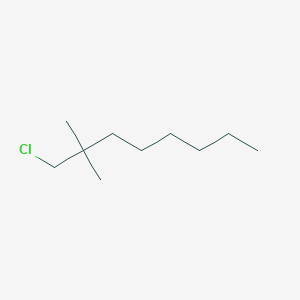
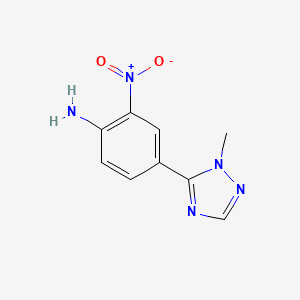
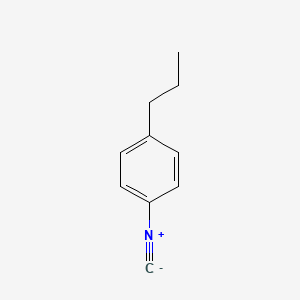
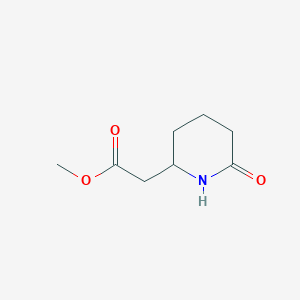
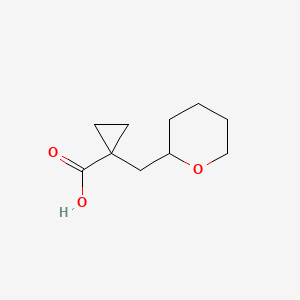

![tert-Butyl (6R,7R)-6-((tert-butoxycarbonyl)amino)-7-hydroxy-1-isopropyl-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13570964.png)
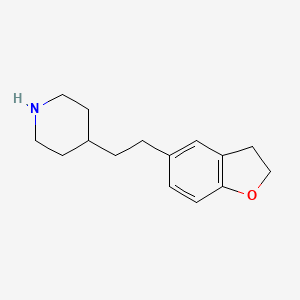
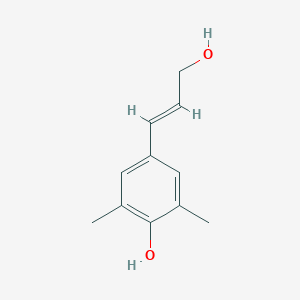

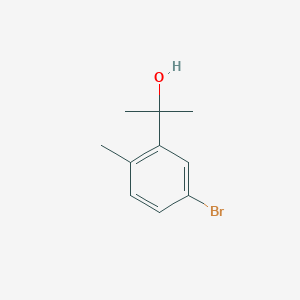
![1,1,1-Trifluoro-3-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13570986.png)
